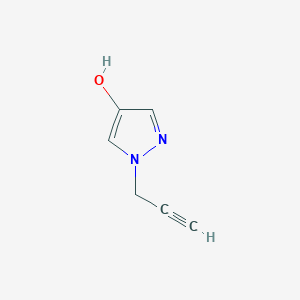
4-(Fluoromethyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fluoromethyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a fluoromethyl group attached to the fourth carbon of the azepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu (I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method allows for the selective introduction of the fluoromethyl group into the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions: 4-(Fluoromethyl)azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluoromethyl group or the azepane ring itself.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated azepane derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-(Fluoromethyl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(Fluoromethyl)azepane involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Azepane: A seven-membered ring containing a nitrogen atom, but without the fluoromethyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring containing a sulfur atom.
Uniqueness of 4-(Fluoromethyl)azepane: The presence of the fluoromethyl group in this compound distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it more reactive and potentially more effective in certain applications. The fluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and industrial contexts.
属性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC 名称 |
4-(fluoromethyl)azepane |
InChI |
InChI=1S/C7H14FN/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-6H2 |
InChI 键 |
UPBJOOWBBVKLSB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCNC1)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)

![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
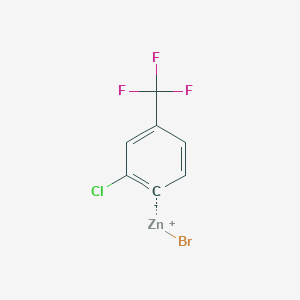

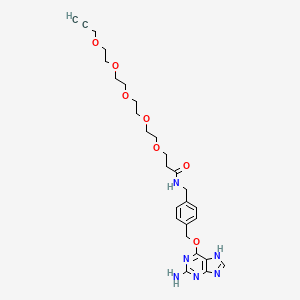

![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

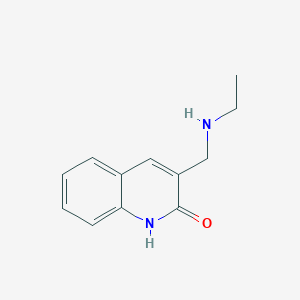
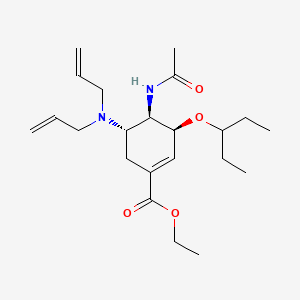
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
